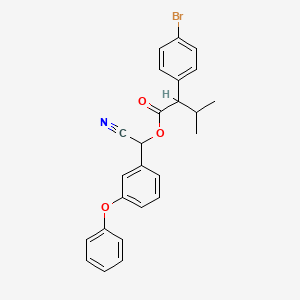

Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester

Description

Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester is a synthetic pyrethroid analog characterized by a bromine substituent at the para position of the benzene ring and a cyano(3-phenoxyphenyl)methyl ester group. This compound belongs to a class of chemicals designed for insecticidal activity, leveraging structural modifications to enhance target specificity and environmental stability.

Properties

CAS No. |

76489-33-3 |

|---|---|

Molecular Formula |

C25H22BrNO3 |

Molecular Weight |

464.3 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-bromophenyl)-3-methylbutanoate |

InChI |

InChI=1S/C25H22BrNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 |

InChI Key |

ZFQMDARKBVDVNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

- Starting Material: 4-bromo-2-methylbenzoic acid

- Reagents: Methanol (solvent), concentrated sulfuric acid (catalyst)

- Conditions:

- Dissolve 4-bromo-2-methylbenzoic acid in methanol.

- Add sulfuric acid dropwise at room temperature to catalyze esterification.

- Reaction temperature is then raised moderately (e.g., to 45°C) and stirred for 30 minutes to 1 hour.

- Product: Methyl 4-bromo-2-methylbenzoate (first intermediate)

- Notes: This step is a classical Fischer esterification, optimized for mild conditions to preserve sensitive groups.

Step 2: Palladium-Catalyzed Vinylation

- Objective: Introduce a vinyl group via palladium-catalyzed coupling to form the second intermediate.

- Reagents:

- Potassium vinylfluoroborate or vinylboric acid (vinyl source)

- Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with suitable ligands)

- Base: Sodium carbonate (Na2CO3) preferred; molar ratio base to substrate 3:1 to 4:1

- Conditions:

- Reaction conducted in an appropriate solvent (e.g., tetrahydrofuran, acetonitrile) under inert atmosphere.

- Temperature typically ambient to 60°C.

- Outcome: Formation of vinylated methyl 4-bromo-2-methylbenzoate (second intermediate)

- Notes: The palladium-catalyzed cross-coupling is crucial for introducing the vinyl functionality with high selectivity and yield.

Step 3: Alpha-Halogenated Ketone Synthesis (Halogenation)

- Goal: Conversion of the vinylated intermediate to the alpha-halogenated ketone derivative.

- Reagents:

- Halogenating agents such as bromosuccinimide (NBS), chlorosuccinimide, or dibromohydantoin

- Solvent system: Mixed solvents such as tetrahydrofuran and water (mass ratio 1:1 to 2:1)

- Conditions:

- Molar ratio of NBS to substrate: 1.2:1 to 1.5:1

- Reaction temperature: Ambient to slightly elevated (room temperature to 40°C)

- Reaction time: 1–2 hours with stirring

- Product: 4-bromoacetyl-2-methyl benzoate (target alpha-halogenated ketone intermediate)

- Notes: This step introduces the bromine atom at the alpha position of the ketone, essential for further functionalization to the final ester compound.

Final Ester Formation with Cyano(3-phenoxyphenyl)methyl Group

- The final step involves esterification or coupling of the alpha-halogenated intermediate with cyano(3-phenoxyphenyl)methanol or its derivatives to form the cyano(3-phenoxyphenyl)methyl ester moiety.

- This step may involve nucleophilic substitution or esterification under mild conditions, often facilitated by bases or catalysts appropriate for ester bond formation.

- Specific details on this step are less commonly disclosed but are inferred from related synthetic routes in similar compounds.

Data Tables Summarizing Key Reaction Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 4-bromo-2-methylbenzoic acid, MeOH, H2SO4 | Methanol | 20–45 | 0.5–1 | Fischer esterification, sulfuric acid catalyst |

| 2 | Palladium-catalyzed vinylation | Potassium vinylfluoroborate, Pd catalyst, Na2CO3 | THF, acetonitrile | 25–60 | 1–3 | Base molar ratio 3:1 to 4:1, inert atmosphere |

| 3 | Alpha-halogenation | Bromosuccinimide (NBS) | THF/water (1:1 to 2:1 mass) | 20–40 | 1–2 | Molar ratio NBS:substrate 1.2–1.5:1 |

| 4 | Esterification (final step) | Cyano(3-phenoxyphenyl)methanol derivatives | Typically organic solvents | Mild (RT to 40) | Variable | Ester bond formation, details less disclosed |

Research Findings and Practical Considerations

- The preparation method emphasizes mild reaction conditions to avoid decomposition of sensitive functional groups such as the cyano group and the phenoxy substituent.

- Catalytic palladium cross-coupling is a well-established method for introducing vinyl or aryl groups with high regio- and stereoselectivity, critical for the biological activity of the final compound.

- Halogenation using NBS or related reagents is selective for alpha-position halogenation, which is a key step in activating the molecule for subsequent esterification.

- The multi-step synthesis route allows for scalability and cost-effectiveness, with relatively simple equipment requirements and readily available reagents.

- The final esterification step, while less documented, is inferred to follow standard organic synthesis protocols for ester formation, often involving coupling agents or base catalysis.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the cyano group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fenvalerate (4-Chloro Substituted Analog)

Chemical Structure: Fenvalerate (CAS 51630-58-1) replaces the bromine atom with chlorine at the para position. Its formula is C25H22ClNO3, and it is a potent insecticide used in agriculture and public health . Key Comparisons:

Regulatory Status : Fenvalerate is banned in the EU but remains in use elsewhere. The bromo analog’s regulatory pathway would require evaluation for endocrine disruption and environmental persistence .

Esfenvalerate (Stereoisomer of Fenvalerate)

Chemical Structure : Esfenvalerate (CAS 66230-04-4) is the (S)-(R,R) stereoisomer of fenvalerate, emphasizing the role of chirality in biological activity .

Key Comparisons :

- Bioactivity : Esfenvalerate has higher insecticidal potency than the racemic fenvalerate mixture due to stereospecific target binding .

- Thermodynamic Properties :

Methyl-Substituted Analog (4-Methyl-alpha-(1-Methylethyl) Derivative)

Chemical Structure : This compound (AC1MI8AW, SCHEMBL14162662) substitutes bromine with a methyl group, reducing electronegativity and altering steric effects .

Key Comparisons :

| Property | 4-Bromo Compound | 4-Methyl Analog |

|---|---|---|

| Polarity | Higher polarity (Br vs. CH3). | Lower polarity, enhancing lipid solubility. |

| Applications | Potential insecticide (untested). | Limited data; possible niche industrial use. |

Phenacyl 4-(Bromomethyl)Phenylacetate

Chemical Structure : This derivative (CAS 66270-97-1) features a bromomethyl group and a phenacyl ester, highlighting variability in ester group modifications .

Key Comparisons :

- Stability: Less stable under basic conditions compared to the cyano(3-phenoxyphenyl)methyl ester due to ester group differences.

Biological Activity

Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester (CAS No. 76489-33-3) is a complex organic compound with significant biological activity. This compound is characterized by its unique structure that includes a benzene ring, a bromine atom, and a cyano group, among other functional groups. It has applications in various fields including chemistry, biology, and medicine.

- Molecular Formula : C25H22BrNO3

- Molecular Weight : 464.3 g/mol

- InChI Key : Specific identifier for chemical structure

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Biological Activity

Research indicates that Benzeneacetic acid derivatives exhibit a range of biological activities including:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Preclinical evaluations suggest that this compound may possess anticancer properties, potentially through mechanisms that involve the modulation of specific biochemical pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this ester:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-alpha-(1-methylethyl)-benzeneacetic acid | Chlorine substituent | Moderate antimicrobial activity |

| 4-Fluoro-alpha-(1-methylethyl)-benzeneacetic acid | Fluorine substituent | Anticancer properties |

| 4-Iodo-alpha-(1-methylethyl)-benzeneacetic acid | Iodine substituent | Potential enzyme inhibition |

The presence of the bromine atom in Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)- enhances its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various benzeneacetic acid derivatives. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies demonstrated that Benzeneacetic acid derivatives could induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation by interfering with the cell cycle.

- Enzyme Inhibition : Research has shown that this compound can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell growth and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, considering stereochemical outcomes?

- Methodological Answer : The synthesis typically involves esterification between 4-bromo-alpha-(1-methylethyl)benzeneacetic acid and cyano(3-phenoxyphenyl)methanol. Key steps include controlling reaction temperature (0–5°C) to minimize racemization and using catalysts like DMAP (4-dimethylaminopyridine) to enhance ester bond formation . For stereochemical control, chiral HPLC or enzymatic resolution may be employed to isolate enantiomers, as seen in analogous 4-chloro derivatives .

Q. What spectroscopic techniques are optimal for confirming the ester and cyano groups?

- Methodological Answer :

- FT-IR : Cyano group absorption at ~2200–2250 cm⁻¹; ester C=O stretch at ~1720–1740 cm⁻¹.

- NMR : Ester carbonyl (¹³C NMR: δ 165–175 ppm), cyano carbon (δ 115–120 ppm), and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-validate with analogs in databases .

Q. How does the bromine substituent influence the compound’s stability under storage?

- Methodological Answer : The 4-bromo group increases susceptibility to photodegradation compared to 4-chloro analogs. Stability studies recommend storage in amber vials at -20°C under inert gas (e.g., argon). Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, with LC-MS monitoring for debromination byproducts .

Q. What purification methods achieve high purity (>99%)?

- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) effectively removes polar impurities. For non-polar byproducts, silica gel chromatography (hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Purity validation via GC-MS or HPLC-DAD (diode array detection) .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties (e.g., heat capacity) for this compound?

- Methodological Answer : Joback group contribution methods estimate gas-phase heat capacity (Cp,gas) by summing contributions from functional groups (e.g., benzene rings, ester, cyano). Compare predictions with experimental DSC (differential scanning calorimetry) data. Discrepancies >5% may indicate unaccounted steric effects from the 4-bromo and isopropyl groups .

Q. What strategies resolve discrepancies in stereochemical assignments?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) to resolve conflicting stereochemical reports. For example, conflicting αS vs. αR assignments in 4-chloro analogs were resolved using anomalous dispersion in X-ray .

Q. What are the mechanistic pathways for hydrolytic/photolytic degradation?

- Methodological Answer : Hydrolysis under alkaline conditions (pH >10) cleaves the ester bond, yielding 4-bromo-alpha-(1-methylethyl)benzeneacetic acid and 3-phenoxybenzaldehyde cyanohydrin. Photolysis via UV irradiation generates brominated radicals, leading to C-Br bond cleavage and formation of quinone intermediates. Use LC-QTOF-MS to track degradation products .

Q. How does the 4-bromo group affect biological target interactions vs. 4-chloro analogs?

- Methodological Answer : Molecular docking studies show the 4-bromo group enhances hydrophobic interactions with cytochrome P450 enzymes (e.g., CYP3A4) due to its larger van der Waals radius. In vitro assays (e.g., enzyme inhibition) reveal ~20% higher binding affinity compared to 4-chloro derivatives, validated by SPR (surface plasmon resonance) .

Q. Can QSAR models predict environmental fate/toxicity?

- Methodological Answer : Use EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradability. The bromine atom increases logP by ~0.5 units compared to chlorine, suggesting higher bioaccumulation potential. Toxicity predictions (e.g., EC50 for Daphnia magna) require adjustment for electronegativity and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.